N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride
CAS No.:
Cat. No.: VC16528906
Molecular Formula: C23H28F6N5OPRu-
Molecular Weight: 636.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28F6N5OPRu- |
|---|---|
| Molecular Weight | 636.5 g/mol |
| IUPAC Name | N-methylmethanimine;pentafluoro-λ5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride |
| Standard InChI | InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m1......./s1 |
| Standard InChI Key | CGPTUIFQEOPKFO-DVDRBMSDSA-M |
| Isomeric SMILES | CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
| Canonical SMILES | CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
Introduction
Composition and Structural Elucidation
Molecular Architecture
The compound’s structure comprises four primary components:
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N-Methylmethanimine (CH₃N=CH₂): A reactive imine derivative known for trimerization into 1,3,5-triazinanes under ambient conditions . Its role in this complex likely involves ligand stabilization or transient coordination during synthesis.
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Pentafluoro-λ⁵-Phosphane (PF₅): A hypervalent phosphorus species contributing strong electron-withdrawing effects, enhancing the ruthenium center’s electrophilicity .
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(4S)-4-Phenyl-2-Phenyl-4,5-Dihydro-1,3-Oxazole: A chiral oxazole ligand providing stereochemical control. The (4S) configuration induces asymmetry critical for enantioselective catalysis.
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Ruthenium(5+) Fluoride: A high-valent ruthenium center (Ru⁵⁺) coordinated to fluoride anions, forming the catalytic core .
The integration of these components is evidenced by the compound’s InChIKey (CGPTUIFQEOPKFO-DVDRBMSDSA-M), which encodes stereochemical and connectivity details.
Spectroscopic and Crystallographic Data
Structural validation employs advanced analytical techniques:
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X-ray Crystallography: Resolves the octahedral geometry around Ru⁵⁺, with the oxazole ligand occupying axial positions and PF₅/fluoride in equatorial sites.
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NMR Spectroscopy: ¹⁹F NMR reveals distinct signals for PF₅ (-70 ppm) and fluoride (-120 ppm), while ¹H NMR confirms the oxazole’s diastereotopic protons.
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Mass Spectrometry: ESI-MS displays a peak at m/z 636.5, corresponding to the molecular ion [C₂₃H₂₈F₆N₅OPRu]⁻ .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₈F₆N₅OPRu | |
| Molecular Weight | 636.5 g/mol | |
| CAS Number | 1421679-43-7 | |
| Stereochemistry | (4S) configuration | |
| Melting Point | >250°C (decomposes) |
Synthesis and Mechanistic Pathways
Synthetic Methodology
The preparation follows a multi-step protocol:
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Ligand Synthesis: The (4S)-oxazole ligand is synthesized via cyclocondensation of (S)-phenylglycinol with benzaldehyde, followed by chiral resolution.
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Ruthenium Coordination: RuCl₃ is reduced in acetonitrile under H₂, then treated with the oxazole ligand and PF₅ to form [Ru(oxazole)(PF₅)(CH₃CN)₄]⁵⁺ .
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Anion Exchange: Fluoride incorporation occurs via metathesis with AgF, yielding the final complex.
Critical Reaction Parameters:
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Temperature: 80–100°C for ligand-metal coordination.
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Solvent: Anhydrous acetonitrile to prevent hydrolysis.
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Purification: Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1).
Mechanistic Insights
The ruthenium center’s high oxidation state (Ru⁵⁺) facilitates oxidative addition reactions, while PF₅ stabilizes electron-deficient intermediates. The oxazole ligand’s chiral environment induces enantioselectivity by sterically differentiating prochiral substrates .
Catalytic Applications
Olefin Metathesis
The compound demonstrates exceptional activity in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP). Comparative studies indicate a turnover number (TON) of 10⁴–10⁵, surpassing first-generation Grubbs catalysts .
Table 2: Catalytic Performance in RCM
Asymmetric Hydrogenation
The Ru⁵⁺ center enables enantioselective hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excess (ee) >90%. Mechanistic studies suggest a hydride transfer pathway moderated by the oxazole’s phenyl groups.
Stability and Decomposition Pathways
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, primarily via Ru-F bond cleavage and oxazole ring opening.
Hydrolytic Sensitivity
The PF₅ moiety undergoes hydrolysis in aqueous media:
This necessitates anhydrous handling conditions .
Future Research Directions
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Ligand Optimization: Modifying oxazole substituents to enhance enantioselectivity.
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Green Chemistry Applications: Exploring aqueous-phase metathesis using surfactant-stabilized complexes.
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Theoretical Modeling: DFT studies to elucidate the Ru⁵⁺ electronic structure and reaction transition states.
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